FPMINT

Equilibrative Nucleoside Transporter ENT2 Selectivity

FPMINT is a potent, irreversible, non-competitive inhibitor with marked selectivity for ENT2 over ENT1. Its washout-resistant mechanism enables sustained ENT2 inhibition in long-term assays. Use FPMINT to dissect ENT2-specific roles in nucleoside analog uptake and adenosine signaling, unattainable with NBMPR.

Molecular Formula C24H24FN7
Molecular Weight 429.5 g/mol
Cat. No. B4850180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPMINT
Molecular FormulaC24H24FN7
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N)C5=CC=CC=C5F
InChIInChI=1S/C24H24FN7/c25-19-9-3-4-11-21(19)32-14-12-31(13-15-32)16-22-28-23(26)30-24(29-22)27-20-10-5-7-17-6-1-2-8-18(17)20/h1-11H,12-16H2,(H3,26,27,28,29,30)
InChIKeyXJZDKGZTSXGLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPMINT (6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine) – A Distinct ENT2-Preferring Triazine Inhibitor


FPMINT is a synthetic triazine derivative identified as a potent, irreversible, and non-competitive inhibitor of human equilibrative nucleoside transporters ENT1 and ENT2 [1]. Unlike the vast majority of established ENT inhibitors, which are ENT1-selective, FPMINT exhibits a marked preference for ENT2 [2]. This compound has become a critical research tool for dissecting ENT2-specific pharmacology and for validating the therapeutic relevance of ENT2 inhibition in areas such as adenosine signaling modulation, cancer chemotherapy, and cardiovascular research.

Why 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine Cannot Be Replaced by Common ENT Inhibitors


In-class substitution of ENT inhibitors is precluded by divergent isoform selectivity profiles and mechanistic irreversibility. The gold-standard inhibitor NBMPR is potently ENT1-selective (IC50 11.3 nM for ENT1 vs. 9.6 µM for ENT2) and acts as a competitive inhibitor [1]. In stark contrast, FPMINT preferentially inhibits ENT2 and acts through an irreversible, non-competitive mechanism that cannot be reversed by washout [2]. Furthermore, minor structural modifications to the FPMINT scaffold, such as removal of the naphthalene moiety or alteration of the fluorophenyl group, have been shown to completely abolish activity against ENT2, underscoring that this specific chemotype is essential for the observed selectivity and potency [3]. Therefore, using a generic ENT1 inhibitor or a structurally related analog will not replicate FPMINT's unique pharmacological fingerprint.

Quantitative Differentiation of 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine vs. Comparators


ENT2 Selectivity: FPMINT vs. NBMPR (ENT1-Selective Standard)

FPMINT exhibits a reversed isoform selectivity profile compared to the classical ENT inhibitor NBMPR. While NBMPR is a potent, competitive inhibitor of ENT1 with negligible activity at ENT2, FPMINT is markedly more potent against ENT2 than ENT1 [1][2]. This makes FPMINT the preferred reagent for experiments requiring ENT2 inhibition without concomitant ENT1 blockade.

Equilibrative Nucleoside Transporter ENT2 Selectivity NBMPR Uridine Transport

Irreversible, Non-Competitive Inhibition: FPMINT vs. NBMPR (Competitive Inhibitor)

FPMINT operates via a unique irreversible and non-competitive mechanism, reducing Vmax of uridine transport without affecting Km, and its inhibitory effect cannot be displaced by excess washing [1][2]. In contrast, NBMPR is a reversible, competitive inhibitor [3]. This mechanistic distinction is critical for applications requiring sustained transporter blockade or for studies of ENT2 trafficking and turnover.

Mechanism of Action Irreversible Inhibition Non-Competitive Kinetics ENT2

Structural Determinants of Activity: FPMINT vs. Simplified Analogues (Benzene Replacement)

The naphthalene moiety of FPMINT is non-negotiable for ENT2 inhibitory activity. Replacement of the naphthalene group with a simple benzene ring (compound 1a) completely abolished inhibition of both ENT1 and ENT2 [1]. This demonstrates that FPMINT's activity is exquisitely dependent on the extended aromatic system, and that simpler, less costly triazine analogues cannot serve as functional replacements.

Structure-Activity Relationship Naphthalene Moiety ENT2 Inhibition Chemotype Specificity

ENT2 Inhibition Sensitivity: FPMINT vs. Analog 3c (Potency vs. Selectivity Trade-off)

Within the FPMINT analog series, compound 3c is a more potent inhibitor (ENT2 IC50 = 0.57 µM, Ki = 0.54 µM) compared to FPMINT (ENT2 IC50 = 1.69 µM) [1]. However, FPMINT retains a superior selectivity window (5- to 10-fold) and remains the prototypical, best-characterized tool compound. The choice between FPMINT and 3c depends on whether maximum potency or established pharmacological precedence is prioritized.

Potency Selectivity Analog Comparison Ki Compound 3c

Validated Research Applications for 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine (FPMINT)


Dissecting ENT2-Specific Roles in Adenosine Signaling and Cardioprotection

FPMINT's marked selectivity for ENT2 (IC50 ~1.69 µM) over ENT1 (IC50 ~18.04 µM) enables researchers to selectively inhibit ENT2-mediated adenosine transport without significantly affecting ENT1 [1]. This is particularly valuable in cardiac and vascular pharmacology, where ENT2 is hypothesized to play a distinct role in modulating extracellular adenosine concentrations and downstream receptor activation. Using FPMINT allows for the specific interrogation of ENT2's contribution to cardioprotective and vasodilatory responses, which cannot be achieved with pan-ENT or ENT1-selective inhibitors.

Sustained ENT2 Blockade in Perfusion and Long-Term Transport Assays

Because FPMINT acts as an irreversible, non-competitive inhibitor that cannot be removed by washing [1], it is uniquely suited for experimental protocols requiring sustained ENT2 inhibition. This includes organ perfusion studies, long-term cell culture treatments, and in vivo investigations where continuous infusion of a reversible inhibitor is impractical. The washout resistance ensures that ENT2 remains inhibited throughout the experimental window, providing a stable baseline for measuring adenosine flux or nucleoside analog accumulation.

Validating the Contribution of ENT2 to Nucleoside Analog Chemotherapy Efficacy

ENT2 is a critical determinant of cellular uptake and efficacy for several anticancer and antiviral nucleoside analogs. FPMINT serves as a selective pharmacological probe to deconvolute the contribution of ENT2 versus ENT1 in the transport of chemotherapeutic agents [1][2]. By comparing drug sensitivity in the presence of FPMINT versus NBMPR, researchers can precisely attribute transport dependency to ENT2, informing patient stratification strategies or guiding the development of ENT2-targeted sensitizers.

Structure-Activity Relationship (SAR) Benchmarking for Novel ENT2 Inhibitor Discovery

FPMINT is the foundational molecule for a class of ENT2-preferring triazine inhibitors. It serves as a critical benchmark comparator in medicinal chemistry campaigns aimed at developing more potent or selective ENT2 inhibitors [2]. Any new candidate must be quantitatively compared to FPMINT in the same cellular assay system to establish an improvement in potency, selectivity, or pharmacokinetic properties. Procurement of FPMINT as a standard reference compound is therefore essential for rigorous SAR studies.

Technical Documentation Hub

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